Cas no 2225154-49-2 ([2-(METHOXYCARBONYL)-6-IODOPYRIDIN-4-YL]BORONIC ACID)

[2-(Methoxycarbonyl)-6-iodopyridin-4-yl]boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl structures. The presence of both an iodopyridinyl and a boronic acid functional group enhances its utility as a bifunctional intermediate in pharmaceutical and agrochemical research. The methoxycarbonyl substituent further increases its reactivity and selectivity in coupling reactions. This compound is particularly valuable for constructing pyridine-based scaffolds, which are prevalent in bioactive molecules. Its stability under standard handling conditions and compatibility with diverse reaction conditions make it a reliable choice for synthetic applications. Proper storage under inert conditions is recommended to maintain its integrity.
[2-(METHOXYCARBONYL)-6-IODOPYRIDIN-4-YL]BORONIC ACID structure
2225154-49-2 structure
Product Name:[2-(METHOXYCARBONYL)-6-IODOPYRIDIN-4-YL]BORONIC ACID
CAS No:2225154-49-2
MF:C7H7BINO4
MW:306.85
CID:5143843
PubChem ID:133634717
Update Time:2025-06-28

[2-(METHOXYCARBONYL)-6-IODOPYRIDIN-4-YL]BORONIC ACID Chemical and Physical Properties

Names and Identifiers

    • [2-(METHOXYCARBONYL)-6-IODOPYRIDIN-4-YL]BORONIC ACID
    • 2225154-49-2
    • (2-Iodo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid
    • Inchi: 1S/C7H7BINO4/c1-14-7(11)5-2-4(8(12)13)3-6(9)10-5/h2-3,12-13H,1H3
    • InChI Key: XTMNFIDBUPRPSB-UHFFFAOYSA-N
    • SMILES: C1(C(OC)=O)=NC(I)=CC(B(O)O)=C1

Computed Properties

  • Exact Mass: 306.95129g/mol
  • Monoisotopic Mass: 306.95129g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.6Ų

[2-(METHOXYCARBONYL)-6-IODOPYRIDIN-4-YL]BORONIC ACID Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M903717-5mg
[2-(METHOXYCARBONYL)-6-IODOPYRIDIN-4-YL]BORONIC ACID
2225154-49-2 95%
5mg
¥898.20 2022-01-12
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M903717-25mg
[2-(METHOXYCARBONYL)-6-IODOPYRIDIN-4-YL]BORONIC ACID
2225154-49-2 95%
25mg
¥2,970.00 2022-01-12
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M903717-100mg
[2-(METHOXYCARBONYL)-6-IODOPYRIDIN-4-YL]BORONIC ACID
2225154-49-2 95%
100mg
¥8,280.00 2022-01-12

Additional information on [2-(METHOXYCARBONYL)-6-IODOPYRIDIN-4-YL]BORONIC ACID

[2-(METHOXYCARBONYL)-6-IODOPYRIDIN-4-YL]BORONIC ACID (CAS No. 2225154-49-2): A Versatile Building Block in Modern Pharmaceutical Synthesis

[2-(METHOXYCARBONYL)-6-IODOPYRIDIN-4-YL]BORONIC ACID (CAS No. 2225154-49-2) is a highly versatile and valuable compound in the field of medicinal chemistry and pharmaceutical synthesis. This boronic acid derivative, characterized by its unique structural features, has gained significant attention due to its potential applications in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthetic methodologies, and recent advancements in the utilization of this compound.

The molecular structure of [2-(METHOXYCARBONYL)-6-IODOPYRIDIN-4-YL]BORONIC ACID is composed of a pyridine ring substituted with a methoxycarbonyl group at the 2-position and an iodine atom at the 6-position, along with a boronic acid moiety at the 4-position. This combination of functional groups provides a rich platform for various chemical transformations, making it an attractive starting material for the synthesis of complex molecules.

One of the key advantages of [2-(METHOXYCARBONYL)-6-IODOPYRIDIN-4-YL]BORONIC ACID is its reactivity in Suzuki-Miyaura cross-coupling reactions. The boronic acid functionality allows for efficient coupling with aryl and vinyl halides, enabling the construction of diverse carbon-carbon bonds. This reaction is widely used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. Recent studies have demonstrated that this compound can be used to synthesize a variety of pyridine-based derivatives with potential therapeutic applications.

In addition to its use in cross-coupling reactions, [2-(METHOXYCARBONYL)-6-IODOPYRIDIN-4-YL]BORONIC ACID has been explored for its role in palladium-catalyzed reactions. The iodine substituent on the pyridine ring can be readily converted to other functional groups through various palladium-mediated transformations. For example, it can be used as a starting material for Stille coupling reactions, where it reacts with organotin reagents to form new carbon-carbon bonds. This versatility makes it an essential building block in the development of complex molecular architectures.

The synthetic methodologies for preparing [2-(METHOXYCARBONYL)-6-IODOPYRIDIN-4-YL]BORONIC ACID have been extensively studied and optimized. One common approach involves the sequential introduction of the methoxycarbonyl and iodine substituents onto a pyridine ring, followed by the installation of the boronic acid moiety. Recent advancements in green chemistry have led to more environmentally friendly and cost-effective synthetic routes, reducing the use of hazardous reagents and minimizing waste generation.

Recent research has highlighted the potential of [2-(METHOXYCARBONYL)-6-IODOPYRIDIN-4-YL]BORONIC ACID in drug discovery and development. Its ability to participate in various chemical transformations makes it a valuable intermediate in the synthesis of small molecules targeting specific biological pathways. For instance, it has been used to synthesize compounds that inhibit key enzymes involved in cancer progression, such as kinases and proteases. These compounds have shown promising results in preclinical studies, demonstrating their potential as lead candidates for further development.

Beyond its applications in pharmaceutical synthesis, [2-(METHOXYCARBONYL)-6-IODOPYRIDIN-4-YL]BORONIC ACID has also found use in materials science and organic electronics. The unique electronic properties of pyridine-based compounds make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). Researchers have explored the use of this compound as a building block for designing novel materials with enhanced performance characteristics.

In conclusion, [2-(METHOXYCARBONYL)-6-IODOPYRIDIN-4-YL]BORONIC ACID (CAS No. 2225154-49-2) is a highly versatile compound with significant potential in various fields, including medicinal chemistry, materials science, and organic electronics. Its unique structural features and reactivity profile make it an indispensable tool for synthetic chemists working on the development of novel therapeutic agents and advanced materials. As research continues to advance, we can expect to see even more innovative applications of this compound in the future.

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